Entandrophragmin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Entandrophragmin is a compound derived from the genus Entandrophragma, which belongs to the family Meliaceae This genus is native to tropical Africa and includes several species of deciduous trees known for their valuable timber
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of entandrophragmin involves several steps, starting from the extraction of the raw material from the Entandrophragma species. The process typically includes:
Extraction: The bark or other parts of the tree are collected and subjected to solvent extraction using organic solvents such as ethanol or methanol.
Isolation: The crude extract is then purified using techniques like column chromatography to isolate this compound.
Chemical Transformation: Further chemical transformations may be required to obtain the desired form of this compound. This can include oxidation, reduction, or other modifications.
Industrial Production Methods
Industrial production of this compound is still in the research phase, and large-scale production methods are being developed. The focus is on optimizing the extraction and purification processes to ensure a high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Entandrophragmin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of this compound.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Potential therapeutic applications, including anti-inflammatory, antiplasmodial, and anti-cancer activities.
Industry: Utilized in the production of high-value chemicals and materials.
Mechanism of Action
The mechanism of action of entandrophragmin involves its interaction with specific molecular targets and pathways. It has been found to:
- Inhibit certain enzymes involved in inflammation and cancer progression.
- Modulate signaling pathways related to cell growth and apoptosis.
- Interact with cellular receptors to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Gedunin: Another compound from the same genus with similar biological activities.
Limonin: A related triterpenoid with known anti-cancer properties.
Squalene-type Triterpenoids: Found in Entandrophragma cylindricum, these compounds share structural similarities with entandrophragmin.
Uniqueness
This compound stands out due to its unique combination of biological activities and potential applications. Its specific interactions with molecular targets and pathways make it a promising candidate for further research and development.
References
Properties
Molecular Formula |
C43H56O17 |
---|---|
Molecular Weight |
844.9 g/mol |
IUPAC Name |
[(2R,3S,5S,6S,7S,8R,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-(2-methylbutanoyloxy)-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] 2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C43H56O17/c1-12-21(4)30(47)53-25-16-35(7)28(23-13-14-52-18-23)54-27(45)17-40(35)43-32(55-29(46)20(2)3)41(50)31(56-33(48)36(8)22(5)57-36)34(6)19-39(41,49)37(9,24(34)15-26(44)51-11)42(25,43)59-38(10,58-40)60-43/h13-14,18,20-22,24-25,28,31-32,49-50H,12,15-17,19H2,1-11H3/t21?,22?,24-,25+,28-,31-,32+,34-,35-,36?,37+,38?,39-,40?,41-,42?,43?/m0/s1 |
InChI Key |
BUVRFGBECZFCRL-YDTKTFQDSA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@@H]1C[C@]2([C@@H](OC(=O)CC23C45C1([C@@]6([C@H]([C@@]7(C[C@]6([C@]([C@H]7OC(=O)C8(C(O8)C)C)([C@H]4OC(=O)C(C)C)O)O)C)CC(=O)OC)C)OC(O3)(O5)C)C9=COC=C9)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC2(C(OC(=O)CC23C45C1(C6(C(C7(CC6(C(C7OC(=O)C8(C(O8)C)C)(C4OC(=O)C(C)C)O)O)C)CC(=O)OC)C)OC(O3)(O5)C)C9=COC=C9)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.